Ac-WVTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2

Description

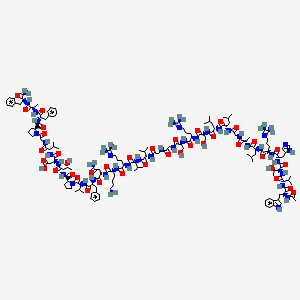

Ac-WVTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2 is a synthetic peptide featuring a complex sequence of 35 amino acids, capped with an acetylated N-terminus and an amidated C-terminus. Its structure includes alternating hydrophobic (e.g., Val, Leu, Ala) and charged/polar residues (e.g., Arg, Ser, Lys), which may confer unique physicochemical properties. The inclusion of repetitive motifs (e.g., "VVRK" and "GGVV") implies structural stability akin to designed β-sheet or amphipathic peptides .

Properties

Molecular Formula |

C159H246N46O39 |

|---|---|

Molecular Weight |

3425.9 g/mol |

IUPAC Name |

(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C159H246N46O39/c1-79(2)60-104(182-119(213)74-175-131(219)87(17)179-138(226)105(61-80(3)4)188-136(224)100(49-35-55-170-157(163)164)184-142(230)110(67-96-71-169-78-178-96)193-155(243)129(90(20)209)203-153(241)126(85(13)14)199-145(233)109(181-91(21)210)66-95-70-173-98-47-32-31-46-97(95)98)140(228)189-106(62-81(5)6)141(229)196-114(77-207)147(235)185-101(50-36-56-171-158(165)166)137(225)195-113(76-206)133(221)176-72-118(212)174-73-120(214)197-124(83(9)10)152(240)200-125(84(11)12)151(239)186-102(51-37-57-172-159(167)168)134(222)183-99(48-33-34-54-160)135(223)191-111(68-117(161)211)143(231)190-108(65-94-44-29-24-30-45-94)144(232)201-127(86(15)16)156(244)205-59-39-53-116(205)149(237)202-128(89(19)208)154(242)194-112(69-122(216)217)146(234)198-123(82(7)8)150(238)177-75-121(215)204-58-38-52-115(204)148(236)192-107(64-93-42-27-23-28-43-93)139(227)180-88(18)132(220)187-103(130(162)218)63-92-40-25-22-26-41-92/h22-32,40-47,70-71,78-90,99-116,123-129,173,206-209H,33-39,48-69,72-77,160H2,1-21H3,(H2,161,211)(H2,162,218)(H,169,178)(H,174,212)(H,175,219)(H,176,221)(H,177,238)(H,179,226)(H,180,227)(H,181,210)(H,182,213)(H,183,222)(H,184,230)(H,185,235)(H,186,239)(H,187,220)(H,188,224)(H,189,228)(H,190,231)(H,191,223)(H,192,236)(H,193,243)(H,194,242)(H,195,225)(H,196,229)(H,197,214)(H,198,234)(H,199,233)(H,200,240)(H,201,232)(H,202,237)(H,203,241)(H,216,217)(H4,163,164,170)(H4,165,166,171)(H4,167,168,172)/t87-,88-,89+,90+,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,123-,124-,125-,126-,127-,128-,129-/m0/s1 |

InChI Key |

LVJLXLXVWDOXCC-BQWGFPJXSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)C)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ac-WVTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like carbodiimides or uronium salts and then coupled to the resin-bound peptide.

Deprotection: The temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like “this compound” often employs automated peptide synthesizers that can handle large-scale synthesis. These machines automate the repetitive cycles of coupling and deprotection, ensuring high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The peptide can undergo oxidation, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products

Oxidation: Sulfoxides and disulfides.

Reduction: Free thiols.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Chemistry

In chemistry, “Ac-WVTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2” is used to study peptide synthesis techniques and the effects of various modifications on peptide stability and activity.

Biology

In biological research, this peptide is used to investigate its role in vasodilation and neurotransmission. It is also studied for its potential therapeutic applications in conditions like migraines and cardiovascular diseases .

Medicine

In medicine, “this compound” is explored as a potential therapeutic agent for treating migraines due to its ability to modulate blood vessel dilation .

Industry

In the pharmaceutical industry, this peptide is used in drug development and testing, particularly for drugs targeting the calcitonin gene-related peptide receptor.

Mechanism of Action

The mechanism of action of “Ac-WVTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2” involves binding to the calcitonin gene-related peptide receptor, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels . This results in the relaxation of smooth muscle cells and vasodilation. The peptide also interacts with various signaling pathways in the central nervous system, contributing to its neuromodulatory effects .

Comparison with Similar Compounds

Table 1: Key Peptides and Their Properties

| Compound Name | Sequence Features | Aggregation Propensity | Key Findings | Reference ID |

|---|---|---|---|---|

| Ac-WVTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2 | 35 residues; hydrophobic/charged repeats | High (predicted) | Hypothesized to form β-sheet structures due to alternating motifs. | - |

| Ac-RLDLRLALRLDLR-NH2 | Alternating Leu/Arg motifs | Moderate | Forms helical structures; stabilizes membrane interactions. | |

| (VR)6V-NH2 | Val-Arg repeats | High | Exhibits strong β-sheet aggregation in vitro; used in hydrogel design. | |

| Ac-(VK)5-NH2 | Val-Lys repeats | Moderate | Forms amyloid-like fibrils under acidic conditions. | |

| FEFEFKFK-OH | Phe-Glu repeats | Low | Inhibits amyloid-β aggregation via charge repulsion. |

Structural and Functional Insights

- Hydrophobic vs. Charged Residues : Compared to Ac-(VK)5-NH2 , the target peptide has a higher proportion of hydrophobic residues (e.g., Val, Leu), likely enhancing its aggregation propensity. However, interspersed charged residues (Arg, Lys) may mitigate uncontrolled aggregation, as seen in (VR)6V-NH2 .

- Aggregation Mechanisms : Unlike FEFEFKFK-OH , which inhibits aggregation via electrostatic repulsion, the target peptide’s hydrophobic clusters (e.g., "AGLLSRS") may promote β-sheet stacking, analogous to amyloidogenic sequences.

Experimental Data and Limitations

While direct experimental data for this compound are scarce, inferences can be drawn from analogous compounds:

- Circular Dichroism (CD) : Peptides like (VR)6V-NH2 show β-sheet signatures at 215–218 nm ; similar results are anticipated for the target.

- Kinetic Studies : Ac-(VK)5-NH2 exhibits lag-phase-dependent fibrillation , suggesting the target peptide’s aggregation may follow comparable kinetics.

- Solubility : High arginine content (4 Arg residues) may enhance solubility relative to purely hydrophobic peptides (e.g., (LK)6L-NH2 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.